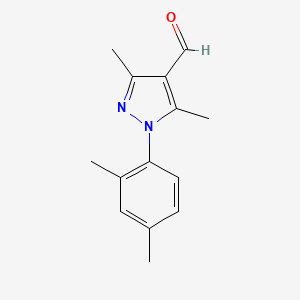

1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

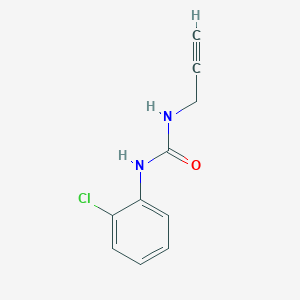

1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an aromatic aldehyde compound with the molecular formula C10H12N2O. It is an important intermediate in the synthesis of various organic compounds and is used in the laboratory for a variety of scientific research applications. This compound is also known as 1,3-Dimethyl-2,4-diphenylpyrazole-4-carbaldehyde and is often abbreviated as DMDPC.

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Medicinal Applications

Pyrazoles are recognized for their pharmacophore properties, playing a crucial role in the development of biologically active compounds. Their wide-ranging biological activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These derivatives serve as useful synthons in organic synthesis, highlighting their importance in medicinal chemistry and drug design. The success of pyrazole COX-2 inhibitors underlines the significance of these heterocycles in therapeutic applications (Dar & Shamsuzzaman, 2015).

Organocatalysis in Heterocyclic Compound Synthesis

Pyrazole derivatives are pivotal in the synthesis of tetrahydrobenzo[b]pyrans, a class of compounds of considerable interest due to their natural occurrence and pharmaceutical relevance. Organocatalytic approaches for synthesizing these heterocyclic compounds have been developed, emphasizing the role of pyrazole derivatives in facilitating multicomponent condensation reactions. This research underscores the utility of pyrazole-based compounds in constructing complex heterocyclic structures with potential pharmaceutical applications (Kiyani, 2018).

Antifungal Applications and SAR Analysis

Studies on small molecules against Fusarium oxysporum, responsible for Bayoud disease in date palms, have identified pyrazole derivatives as effective antifungal agents. The structure-activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites critical for antifungal activity. This insight into SAR can guide the design of more potent biological agents, highlighting the potential of pyrazole derivatives in addressing plant pathogenic challenges (Kaddouri et al., 2022).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts in synthesizing pyrazole-containing heterocycles, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrates the compound's versatility in medicinal and pharmaceutical industries. These catalysts offer innovative strategies for developing heterocyclic systems with broad biological activities, underscoring the significance of pyrazole derivatives in the creation of bioactive molecules (Parmar, Vala, & Patel, 2023).

Photoluminescence and Optoelectronic Applications

Pyrazole derivatives have also found applications in optoelectronics, serving as luminescent materials and components in electronic devices. The incorporation of pyrazole and its analogs into π-extended conjugated systems has facilitated the creation of novel optoelectronic materials with significant photoluminescence properties. This area of research opens new avenues for the use of pyrazole derivatives in the development of advanced materials for electronic and photonic technologies (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and hormone release .

Mode of Action

This compound interacts with its targets through agonistic activity . This interaction leads to the inhibition of monoamine oxidases and prostaglandin synthesis . As a result, it causes overexcitation in the target organisms, leading to paralysis and death .

Biochemical Pathways

The compound affects the alpha-adrenergic signaling pathway and the octopamine signaling pathway . The downstream effects include overexcitation, paralysis, and death in insects . It’s worth noting that the exact biochemical pathways affected by this compound may vary depending on the specific organism and environmental conditions.

Pharmacokinetics

Similar compounds are known to be volatile and almost insoluble in water . These properties can impact the bioavailability of the compound, influencing its efficacy and potential for leaching into groundwater .

Result of Action

The molecular and cellular effects of this compound’s action include overexcitation, paralysis, and death in insects . This is due to the compound’s interaction with alpha-adrenergic and octopamine receptors, leading to the inhibition of monoamine oxidases and prostaglandin synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and water insolubility can affect its distribution in the environment . Therefore, the compound’s impact on target organisms can be influenced by factors such as soil composition, temperature, and moisture levels .

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9-5-6-14(10(2)7-9)16-12(4)13(8-17)11(3)15-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPLHWFWQJMQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)

![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)

![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)